Riccardin D

Description

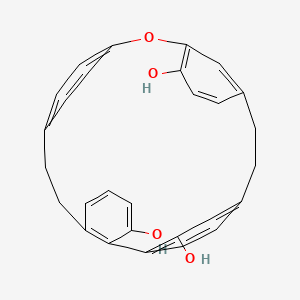

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H24O4 |

|---|---|

Molecular Weight |

424.5 g/mol |

IUPAC Name |

14-oxapentacyclo[20.2.2.210,13.115,19.02,7]nonacosa-1(24),2(7),3,5,10(29),11,13(28),15,17,19(27),22,25-dodecaene-3,16,24-triol |

InChI |

InChI=1S/C28H24O4/c29-24-15-10-20-5-4-19-9-14-23(26(31)16-19)28-21(2-1-3-25(28)30)11-6-18-7-12-22(13-8-18)32-27(24)17-20/h1-3,7-10,12-17,29-31H,4-6,11H2 |

InChI Key |

CAILVWNDCKNABC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C3=C(C=C(CCC4=CC(=C(C=C4)O)OC5=CC=C1C=C5)C=C3)O)C(=CC=C2)O |

Synonyms |

riccardin D |

Origin of Product |

United States |

Isolation, Distribution, and Chemotaxonomy of Riccardin D

Natural Occurrence and Primary Plant Sources of Riccardin D

This compound is a distinctive secondary metabolite predominantly found in certain genera of liverworts. Its presence underscores the unique phytochemical diversity within bryophytes.

Liverwort Genera: Monoclea, Dumortiera, Plagiochila, Marchantia

This compound was initially identified and characterized from the liverwort species Monoclea forsteri by Asakawa et al. in 1995. nih.govuni.luasm.org Subsequently, its presence was confirmed in Dumortiera hirsuta. nih.govuni.luuni-konstanz.de Another liverwort, Plagiochila cristata, has also been reported as a source of this compound. nih.govuni.lu While other riccardin compounds (e.g., riccardin C, F, G) and marchantins are known to occur in various Marchantia species, direct evidence for the presence of this compound specifically in Marchantia was not explicitly found in the provided research findings. asm.org

The distribution of this compound within these liverwort genera highlights its significance as a chemotaxonomic marker within this group of non-vascular plants.

Table 1: Primary Liverwort Sources of this compound

| Liverwort Genus | Specific Species | Citation |

| Monoclea | Monoclea forsteri | nih.govuni.luasm.org |

| Dumortiera | Dumortiera hirsuta | nih.govuni.luuni-konstanz.de |

| Plagiochila | Plagiochila cristata | nih.govuni.lu |

Occurrence in Higher Vascular Plants

Macrocyclic bisbibenzyls, the family of natural products to which this compound belongs, are commonly associated with liverworts and other bryophytes. uni.lu While the isolation of other riccardins, such as riccardin C, from higher flowering plants like primrose extracts, has demonstrated the existence of this class of compounds beyond bryophytes, the provided research does not explicitly indicate the occurrence of this compound itself in higher vascular plants. uni.lu Higher vascular plants, also known as tracheophytes, are characterized by the presence of lignified vascular tissues (xylem and phloem) for water and nutrient transport, distinguishing them from non-vascular bryophytes like liverworts.

Advanced Isolation Methodologies for this compound and Analogs

The isolation and purification of this compound and its analogs from complex bryophyte extracts necessitate the application of advanced chromatographic and extraction techniques.

Chromatographic Techniques for Enrichment and Purification

Chromatographic methods are indispensable for the enrichment and purification of this compound from crude plant extracts. High-Performance Liquid Chromatography (HPLC) is a key technique, with the purity of isolated this compound often measured using this method. Preparative liquid column chromatography is utilized for isolating pure compounds or simpler fractions from complex mixtures.

Commonly employed chromatographic techniques for bisbibenzyls, including this compound, involve:

Adsorption Chromatography: Silica gel is a frequently used stationary phase, with mobile phases often consisting of mixtures of low-polarity solvents. uni-konstanz.de

Gel Permeation Chromatography: Sephadex LH-20 chromatography is also applied for further separation. uni-konstanz.de

Thin Layer Chromatography (TLC): Preparative TLC is used to achieve the final purification of pure cyclic bisbibenzyls, with visualization often performed under UV light. uni-konstanz.de

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, particularly with C18 stationary phases, is highly effective for micro-preparative isolation of individual fatty acids or simpler fractions from intricate mixtures, a principle applicable to other natural products like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): Advanced techniques such as liquid chromatography-diode-array detection/tandem mass spectrometry (LC-DAD/MS/MS) have been developed for rapid and qualitative screening of bisbibenzyl compounds in bryophyte crude extracts, allowing for detection at sub-ppm levels. High performance liquid chromatography-hybrid triple quadrupole/linear ion trap mass spectrometry (HPLC-Q-LIT-MS) is also used for characterizing derivatives.

Table 2: Chromatographic Techniques and Solvents for this compound and Analogs

| Technique | Stationary Phase (Typical) | Mobile Phase (Typical) | Application | Citation |

| Column Chromatography (Adsorption) | Silica gel | n-hexane-EtOAc, C₆H₆-EtOAc, CHCl₃-MeOH (1:1) | Separation of crude extracts, fractionation | uni-konstanz.de |

| Gel Permeation Chromatography | Sephadex LH-20 | (Solvent details not specified for this compound) | Further purification of fractions | uni-konstanz.de |

| Preparative Thin Layer Chromatography | Silica gel | Hexanes/EtOAc, other organic solvent mixtures | Final purification to obtain pure compounds | uni-konstanz.de |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-phase) | H₂O/MeOH, H₂O/ACN mixtures (for reversed-phase) | Purity assessment, micro-preparative isolation | |

| LC-DAD/MS/MS | (Not specified) | Ethanol (B145695) extraction followed by diethyl ether concentration | Rapid screening of bisbibenzyls in crude extracts |

Methodological Advances in Natural Product Extraction from Bryophytes

The extraction of natural products from bryophytes, including macrocyclic phenolic compounds like bisbibenzyls, often involves specific solvent systems and extraction conditions tailored to the chemical nature and polarity of the target compounds. uni-konstanz.de

Common extraction methods include:

Solvent Extraction: Methanol (MeOH), ethanol (EtOH), and diethylether (Et₂O) are frequently used solvents for preparing crude extracts from bryophyte plant material. uni-konstanz.de For instance, air-dried bryophyte samples have been extracted with Et₂O-MeOH mixtures. uni-konstanz.de

Reflux Extraction: Exhaustive extraction can be performed using solvents like 95% ethanol under reflux conditions. uni-konstanz.de

Enhanced Extraction: To improve the yield of desired compounds, extraction processes may be complemented by techniques such as sonication or extending the extraction period, sometimes up to a week. uni-konstanz.de

These methodological advances aim to efficiently isolate the diverse array of secondary metabolites present in bryophytes, facilitating their study and potential applications.

Biosynthetic Pathways and Genetic Regulation of Riccardin D

Proposed Biosynthetic Route of Riccardin D and Related Bisbibenzyls

Bisbibenzyls are characterized by two bibenzyl units, which can be linked once (acyclic) or twice (cyclic) mdpi.com. This compound belongs to the macrocyclic bisbibenzyls, featuring a complex cyclic structure jst.go.jp. The biosynthesis of these compounds generally follows a pathway analogous to that of flavonoids in higher plants oup.com.

The initial steps in the biosynthesis of bisbibenzyls, including this compound, begin with the amino acid L-phenylalanine oup.comuni-muenchen.de. This precursor undergoes a series of enzymatic transformations:

Phenylalanine ammonia-lyase (PAL) : Catalyzes the non-oxidative deamination of L-phenylalanine to form cinnamic acid oup.comuni-muenchen.defrontiersin.org.

Cinnamate 4-hydroxylase (C4H) : A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid oup.comuni-muenchen.defrontiersin.orgresearchgate.net.

4-Coumarate:coenzyme A ligase (4CL) : Catalyzes the acylation of p-coumaric acid to form p-coumaroyl-CoA oup.comfrontiersin.org.

These early steps are shared with the broader phenylpropanoid pathway oup.comfrontiersin.org. Subsequently, p-coumaroyl-CoA is reduced to dihydro-p-coumaric acid, which then proceeds to form lunularic acid oup.comuni-muenchen.de. Lunularic acid is a crucial bibenzyl monomer that serves as a building block for the dimerization reaction to form bisbibenzyls mdpi.comuni-muenchen.deresearchgate.netmdpi.com.

The crucial step in the formation of cyclic bisbibenzyls, such as this compound, involves the intermolecular phenolic coupling of two bibenzyl monomers, typically lunularic acid uni-muenchen.de. Marchantin C is an important bisbibenzyl intermediate formed by the coupling of two lunularic acid molecules, a reaction catalyzed by a specific cytochrome P450 enzyme, marchantin C synthase uni-muenchen.de. Marchantin C can then be hydroxylated to marchantin A by marchantin C hydroxylase, another cytochrome P450 enzyme uni-muenchen.de. Perrottetin E, an acyclic bisbibenzyl, has also been identified as a precursor for the synthesis of marchantin- and riccardin-type compounds mdpi.compreprints.org. While the exact sequence of cyclization and modification steps leading specifically to this compound from these general bisbibenzyl intermediates is still being elucidated, it is understood to involve further enzymatic modifications, including cyclization and hydroxylation events.

Table 1: Proposed Early Intermediates in this compound Biosynthesis

| Compound Name | Role in Biosynthesis |

| L-Phenylalanine | Initial precursor |

| Cinnamic acid | Intermediate after deamination |

| p-Coumaric acid | Intermediate after hydroxylation |

| p-Coumaroyl-CoA | Activated intermediate for subsequent reactions |

| Dihydro-p-coumaric acid | Reduced intermediate |

| Lunularic acid | Bibenzyl monomer, crucial for dimerization |

| Marchantin C | Bisbibenzyl intermediate, formed by dimerization |

| Perrottetin E | Acyclic bisbibenzyl, potential precursor for riccardins mdpi.compreprints.org |

Genetic Elements and Transcriptional Control in this compound Biogenesis

The biosynthesis of complex natural products like this compound is tightly regulated at the genetic level, involving the coordinated expression of multiple genes encoding the necessary enzymes.

Studies, particularly in liverworts like Marchantia polymorpha and Plagiochasma appendiculatum, have identified several key enzymes and their corresponding genes involved in the phenylpropanoid and bisbibenzyl biosynthetic pathways:

Phenylalanine ammonia-lyase (PAL) : Genes encoding PAL (e.g., MpPAL1, MpPAL4, MpPAL9 in M. polymorpha) are crucial for the initial step researchgate.net.

Cinnamate 4-hydroxylase (C4H) : Genes like MpC4H1, MpC4H2, and MpC4H3 in M. polymorpha encode this cytochrome P450 enzyme researchgate.net.

4-Coumarate:coenzyme A ligase (4CL) : Genes encoding 4CL are also identified as essential for the pathway oup.comresearchgate.net.

Stilbene (B7821643) carboxylate synthase (STCS) : This enzyme is involved in the formation of lunularic acid oup.com.

Cytochrome P450 enzymes : Specific P450 enzymes are critical for the phenolic coupling reaction that forms bisbibenzyls from bibenzyl monomers, such as marchantin C synthase and marchantin C hydroxylase oup.comuni-muenchen.de. Overexpression of a basic helix-loop-helix (bHLH) transcription factor in Plagiochasma appendiculatum has been shown to up-regulate genes encoding P450 cytochromes, suggesting their involvement in bisbibenzyl accumulation, including this compound nih.govoup.com.

Table 2: Key Enzymes and Genes in Bisbibenzyl Biosynthesis

| Enzyme Name | Gene/Enzyme Class | Role in Biosynthesis | Organism (Example) |

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid | Marchantia polymorpha, Plagiochasma appendiculatum oup.comresearchgate.net |

| Cinnamate 4-hydroxylase | C4H (CYP450) | Hydroxylates cinnamic acid to p-coumaric acid | Marchantia polymorpha researchgate.net |

| 4-Coumarate:coenzyme A ligase | 4CL | Forms p-coumaroyl-CoA | Plagiochasma appendiculatum oup.com |

| Stilbene carboxylate synthase | STCS | Involved in lunularic acid formation | Plagiochasma appendiculatum oup.com |

| Marchantin C synthase | CYP450 | Catalyzes dimerization of lunularic acid to marchantin C | Marchantia polymorpha uni-muenchen.de |

| Marchantin C hydroxylase | CYP450 | Hydroxylates marchantin C to marchantin A | Marchantia polymorpha uni-muenchen.de |

Transcription factors play a pivotal role in regulating gene expression in biosynthetic pathways libretexts.orgnih.gov. In the context of bisbibenzyl biosynthesis, including this compound, basic helix-loop-helix (bHLH) transcription factors have been identified as important regulators nih.govresearchgate.netoup.comnih.gov. A bHLH gene homolog, PabHLH, isolated from the liverwort species Plagiochasma appendiculatum, has been shown to regulate bisbibenzyl biosynthesis nih.govoup.com. Variation in the abundance of PabHLH transcript mirrored the tissue bisbibenzyl content nih.gov. Overexpression of PabHLH significantly boosted bisbibenzyl accumulation, including this compound, and concurrently up-regulated key biosynthetic genes such as PaPAL, Pa4CL1, PaSTCS1, and two genes encoding P450 cytochromes nih.govoup.comoup.com. Conversely, RNA interference (RNAi)-induced suppression of PabHLH down-regulated these same genes and reduced bisbibenzyl accumulation nih.govoup.com. This suggests that PabHLH acts as a positive regulator of the bisbibenzyl biosynthetic pathway. Phylogenetic analysis indicates that PabHLH belongs to the bHLH subgroup IIIf, which is known to cluster proteins involved in flavonoid synthesis in higher plants, highlighting a conserved regulatory mechanism for similar pathways across different plant lineages nih.govoup.comfrontiersin.org.

Chemoenzymatic Approaches to this compound Production

Chemoenzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity and efficiency of enzymatic catalysis academie-sciences.frnih.govmdpi.com. While direct chemoenzymatic synthesis of this compound is not widely reported in the provided search results, the general principles and applications in natural product synthesis suggest its potential. Chemoenzymatic approaches often involve using recombinantly expressed enzymes to perform specific reactions in vitro under mild conditions nih.govrsc.org. This can include cascade reactions where multiple enzymatic steps occur sequentially, sometimes combined with chemical steps, to synthesize complex molecules academie-sciences.frnih.govnih.govsci-hub.se. For bisbibenzyls, this could involve enzymatic steps for precursor formation or specific cyclization/modification reactions, followed by or interspersed with chemical transformations to achieve the desired this compound structure. The total synthesis of related compounds like riccardin C has been achieved through chemical methods, sometimes featuring macrocyclization reactions researchgate.netthieme-connect.com. Future research may explore integrating specific enzymes responsible for the unique cyclization and hydroxylation patterns of this compound into chemoenzymatic pipelines to achieve more efficient and sustainable production.

Synthetic Strategies and Chemical Derivatization of Riccardin D

Total Synthesis Approaches for Riccardin D and its Core Structure

The synthesis of the complex macrocyclic framework of this compound has presented a considerable challenge to synthetic organic chemists. The journey from early, often low-yielding routes to modern, efficient, and stereoselective methods highlights the advancements in synthetic methodology.

Early Synthetic Routes and Challenges

Initial forays into the synthesis of this compound and related bis(bibenzyl) macrocycles were characterized by linear sequences and faced significant hurdles. A primary challenge was the construction of the strained 18-membered macrocycle. Early strategies often relied on less efficient coupling reactions for the key macrocyclization step. For instance, the Wurtz coupling reaction was employed for the macrocyclization in the synthesis of related bis(bibenzyl)s, but it typically resulted in very low yields, sometimes as low as 4%. soton.ac.uk These early routes, while foundational, were often lengthy and lacked the efficiency required for extensive analogue synthesis and biological investigation. The construction of the unsymmetrical biphenyl (B1667301) moiety present in some related riccardins also posed a significant synthetic puzzle. rsc.org

Modern Convergent and Stereoselective Synthesis Methodologies

To overcome the limitations of early linear syntheses, modern approaches have increasingly adopted convergent strategies. rsc.orgrsc.org In a convergent synthesis, different fragments of the target molecule are synthesized independently and then coupled together at a later stage. wikipedia.org This approach is generally more efficient and allows for greater flexibility in the preparation of derivatives.

The key to a successful total synthesis of this compound lies in the efficient formation of the macrocyclic ring. Several modern macrocyclization reactions have been successfully employed to this end.

Wittig Reaction: The Wittig reaction has been a cornerstone in the synthesis of riccardins, used to link aryl rings. rsc.orgrsc.org An intramolecular Wittig reaction has also been developed as a strategy to achieve macrocyclization. soton.ac.uksoton.ac.uk

McMurry Coupling: The McMurry reaction, a reductive coupling of two carbonyl groups to form an alkene, has proven to be a powerful tool for the cyclization of various bis(bibenzyl) macrocycles. beilstein-journals.orgbeilstein-journals.org This reaction has been instrumental in constructing the strained ring systems of these natural products.

Nickel-mediated Cross-coupling: Nickel-catalyzed intramolecular coupling reactions have been effectively used to establish aryl-aryl bonds and to effect macrocyclization, particularly for installing strained biaryl linkages. rsc.orgrsc.orgsoton.ac.uk

Other Notable Reactions: Other significant macrocyclization strategies include the Corey-Seebach reaction soton.ac.uksoton.ac.ukresearchgate.netresearchgate.netmdpi.com, Suzuki-Miyaura coupling researchgate.netresearchgate.netresearchgate.net, and intramolecular SNAr reactions researchgate.netresearchgate.netresearchgate.net. These methods have expanded the synthetic chemist's toolkit for accessing these complex natural products.

| Macrocyclization Reaction | Description | Reference(s) |

| Wittig Reaction | Forms a carbon-carbon double bond from an aldehyde or ketone and a phosphonium (B103445) ylide. Used for both intermolecular coupling and intramolecular macrocyclization. | rsc.orgrsc.orgsoton.ac.uksoton.ac.uk |

| McMurry Coupling | A low-valent titanium-mediated reductive coupling of two carbonyl groups to form an alkene, effective for creating strained macrocycles. | beilstein-journals.orgbeilstein-journals.org |

| Nickel-mediated Cross-coupling | Utilizes nickel catalysts to form carbon-carbon bonds, particularly for constructing biaryl linkages and for macrocyclization. | rsc.orgrsc.orgsoton.ac.uk |

| Corey-Seebach Reaction | Involves the reaction of a 1,3-dithiane (B146892) with an electrophile, and has been adapted for macrocyclization. | soton.ac.uksoton.ac.ukresearchgate.netresearchgate.netmdpi.com |

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between a boronic acid and an organohalide, used for intramolecular macrocyclization. | researchgate.netresearchgate.netresearchgate.net |

| SNAr Reaction | Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on an aromatic ring, has been applied to macrocycle formation. | researchgate.netresearchgate.netresearchgate.net |

The ability to selectively introduce functional groups at specific positions on the aromatic rings is crucial for both the total synthesis and the derivatization of this compound. Strategies for regioselective functionalization allow for the precise construction of the natural product's core structure and the introduction of modifications to probe structure-activity relationships. This includes the controlled placement of hydroxyl and methoxy (B1213986) groups, which are characteristic features of the riccardin family. rsc.org

Rational Design and Synthesis of this compound Derivatives

The synthesis of derivatives of this compound is a key strategy for exploring and optimizing its biological activities. By systematically modifying the structure of the natural product, researchers can gain insights into its mechanism of action and develop new compounds with improved potency and selectivity. researchgate.netmdpi.com

Structural Modification at Aromatic Rings

Modifications to the aromatic rings of this compound have been a major focus of derivatization efforts. These changes can influence the molecule's electronic properties, solubility, and interactions with biological targets.

Hydroxylation and Methoxylation: The introduction of additional hydroxyl and methoxy groups onto the aromatic rings of this compound has been explored to create novel derivatives. nih.gov The presence and position of these oxygen-containing functional groups are known to be important for the biological activity of many natural products.

Halogenation: The incorporation of halogen atoms, such as bromine, into the aromatic rings of this compound has yielded derivatives with significantly enhanced antimicrobial activity. researchgate.netnih.gov Specifically, the introduction of a bromine atom into the arene B of this compound led to compounds with potent antibacterial effects. nih.gov Halogenation can alter the lipophilicity and electronic nature of the molecule, potentially improving its pharmacokinetic properties and target engagement. nih.gov

| Modification | Functional Group | Impact on Activity | Reference(s) |

| Hydroxylation | -OH | Investigated for structure-activity relationships. | nih.gov |

| Methoxylation | -OCH3 | Explored for creating novel derivatives. | nih.gov |

| Halogenation | -Br | Led to potent antibacterial compounds. | researchgate.netnih.gov |

Alterations in Ether and Biphenyl Linkages

The core structure of this compound is defined by two critical connections that form its macrocyclic ring: a diaryl ether linkage and a biphenyl bond. Synthetic alteration of these linkages is a key strategy for creating structural analogs. Total synthesis routes developed for this compound and related compounds, such as Riccardin C, provide insight into the methods used to form and potentially modify these bonds. soton.ac.uksoton.ac.uk

The formation of the biphenyl linkage within the strained macrocyclic system is often a significant synthetic challenge. Intramolecular coupling reactions are frequently employed to achieve this macrocyclization. For instance, the synthesis of the related Riccardin C has been accomplished using a palladium-catalyzed intramolecular Suzuki-Miyaura coupling as the key macrocyclization step. researchgate.net Other strategies have utilized nickel-mediated cross-coupling reactions to forge the biaryl bond. soton.ac.uk Altering the catalysts, ligands, and reaction conditions of these cross-coupling reactions can influence the yield and potentially allow for the introduction of different substituents on the aromatic rings involved in the linkage.

The diaryl ether linkage is another critical site for modification. Synthetically, these bonds are often formed via nucleophilic aromatic substitution reactions, such as the Ullmann condensation, particularly in the synthesis of related bis(bibenzyls). researchgate.net Modern cross-coupling methods also provide routes to diaryl ethers. Modification could involve altering the substitution pattern on the aromatic rings prior to the ether bond formation or, more ambitiously, replacing the ether oxygen with another atom, such as sulfur, to create a thioether analog. Such a modification would significantly change the geometry and electronic properties of the macrocycle.

A thesis from the University of Southampton outlines a total synthesis strategy for this compound where key fragments are first synthesized and then connected. soton.ac.uksoton.ac.uk An intramolecular Wittig reaction was proposed to achieve the final macrocyclization, showcasing another versatile method that could be adapted for creating analogs with modified ethylenic bridges instead of the saturated ethane (B1197151) bridge found in the natural product. soton.ac.uksoton.ac.uk

| Linkage Type | Synthetic Formation/Alteration Method | Purpose of Alteration |

| Biphenyl Bond | Intramolecular Suzuki-Miyaura Coupling (Pd-catalyzed) | Introduce diverse substituents on aromatic rings; modify ring strain. |

| Nickel-Mediated Cross-Coupling | Form strained biaryl linkages; explore alternative catalytic cycles. | |

| Ether Linkage | Ullmann Condensation | Form the diaryl ether bond; allows for pre-functionalized aromatic precursors. |

| Nucleophilic Aromatic Substitution | Create ether linkage; potential for creating thioether or selenoether analogs. | |

| Macrocyclization | Intramolecular Wittig Reaction | Form the macrocycle via a stilbene (B7821643) intermediate, which can be reduced. |

| Corey-Seebach Reaction | An alternative macrocyclization strategy via umpolung chemistry. researchgate.net |

Creation of Novel this compound Analogs

The development of novel this compound analogs is driven by the goal of enhancing its inherent biological activities or discovering new therapeutic applications. This is achieved through targeted chemical modifications of the natural product's scaffold, leading to derivatives with altered physicochemical and pharmacological properties. Structure-activity relationship (SAR) studies are crucial in guiding these modifications. nih.govdoi.org

One notable example is the synthesized macrocyclic bisbibenzyl compound known as This compound-26 . mdpi.comresearchgate.netnih.gov This derivative has been evaluated for its anticancer properties and was found to significantly inhibit the growth of human oral squamous carcinoma cells, including multidrug-resistant (MDR) cell lines. nih.gov this compound-26 was shown to induce apoptosis through the mitochondria-mediated intrinsic pathway. nih.gov Its creation demonstrates a successful derivatization of the this compound scaffold to produce a compound with potent and potentially clinically relevant bioactivity.

Another study focused on synthesizing a series of this compound derivatives by introducing hydroxyl, methoxy, and bromine substituents onto its aromatic rings. nih.gov The resulting analogs were evaluated for their antimicrobial activity against clinically isolated bacteria and fungi. nih.gov Key findings from this research include:

Bromination: The introduction of a bromine atom into one of the aromatic rings (specifically, the B-ring) led to several derivatives with potent antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 0.5 to 4 μg/mL. nih.gov

Antifungal Activity: One specific derivative, compound 34 from the series, was identified as the most potent antifungal agent against Candida albicans, with a MIC value of 2 μg/mL. nih.gov

These studies underscore that modifying the peripheral functional groups and substitution patterns on the aromatic rings of this compound is a fruitful strategy for generating novel analogs. The SAR findings suggest that the number and position of hydroxyl groups, as well as the introduction of halogens, are critical determinants of the biological activity of these macrocyclic bis(bibenzyls). nih.govdoi.orgnih.gov

| Analog/Derivative | Modification from this compound | Key Research Findings | Citation(s) |

| This compound-26 | A synthesized derivative of the macrocyclic bis(bibenzyl) scaffold. | Possesses anti-proliferation activity against sensitive (KB) and multidrug-resistant (KB/VCR) human oral squamous carcinoma cells. Inhibits tumor growth in xenograft models. | mdpi.comnih.gov |

| Brominated Derivatives | Introduction of bromine atoms into the aromatic rings (e.g., arene B). | Showed potent antibacterial activity against methicillin-sensitive and -resistant Staphylococcus aureus (MIC values 0.5-4 μg/mL). | nih.gov |

| Compound 34 | A specific synthesized derivative from a library with modified substituents. | Exhibited the most potent antifungal activity against Candida albicans in its series (MIC value of 2 μg/mL). | nih.gov |

| 13,13′-O-isopropylidenethis compound | Protection of two phenolic hydroxyl groups with an isopropylidene group. | Isolated from Marchantia polymorpha; shown to have antifungal activity against Candida albicans. | mdpi.compreprints.org |

Mechanistic Investigations of Riccardin D S Preclinical Biological Activities

Antineoplastic Mechanisms of Action in Preclinical Cancer Models

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis and eliminating damaged or cancerous cells. Riccardin D has been shown to be a potent inducer of apoptosis in various cancer cell lines. nih.govnih.gov This is evidenced by morphological changes in treated cells, such as nuclear chromatin condensation and a decrease in cell size. nih.gov

The apoptotic process can be broadly categorized into caspase-dependent and caspase-independent pathways. Caspases are a family of proteases that, once activated, execute the dismantling of the cell. aging-us.com this compound has been demonstrated to trigger apoptosis through a caspase-dependent pathway in several cancer cell models. nih.gov For instance, in human colon cancer HT-29 cells, treatment with this compound led to an increase in the protein expression levels of cleaved caspase-3 and caspase-9. nih.gov The activation of these caspases is a hallmark of the intrinsic, or mitochondrial, pathway of apoptosis.

Interestingly, research also suggests the involvement of caspase-independent mechanisms in this compound-mediated cell death. nih.gov In osteosarcoma cells, while a pan-caspase inhibitor partially reversed the antiproliferative effects of this compound, it did not completely abolish them, indicating that other cell death pathways are also at play. nih.gov This suggests that this compound can induce cell death even in cancer cells that may have developed resistance to caspase-dependent apoptosis. anr.fr

The B-cell lymphoma 2 (Bcl-2) family of proteins plays a pivotal role in regulating the intrinsic apoptotic pathway. nih.gov This family includes both pro-apoptotic members, such as Bcl-2-associated X protein (Bax), and anti-apoptotic members, like Bcl-2 itself. ijcmas.comoncotarget.com The ratio of these opposing proteins is a critical determinant of a cell's susceptibility to apoptosis. waocp.org

Studies have consistently shown that this compound treatment modulates the expression of these proteins to favor apoptosis. In HT-29 colon cancer cells, this compound was found to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. nih.gov This shift results in an increased Bax/Bcl-2 ratio, which promotes the permeabilization of the mitochondrial outer membrane and the subsequent release of pro-apoptotic factors. nih.govnih.gov A similar increase in the Bax/Bcl-2 ratio has been observed in human breast cancer cells following this compound treatment. nih.gov

Table 1: Effect of this compound on Apoptosis-Related Protein Expression

| Cell Line | Pro-Apoptotic Protein Change | Anti-Apoptotic Protein Change | Key Outcome | Reference |

|---|---|---|---|---|

| HT-29 (Colon Cancer) | Increased Bax | Decreased Bcl-2 | Increased Bax/Bcl-2 ratio, induction of apoptosis | nih.gov |

| MCF-7 & MDA-MB-231 (Breast Cancer) | Increased Bax | Decreased Bcl-2 | Increased Bax/Bcl-2 ratio, induction of apoptosis | nih.gov |

Beyond the classical mitochondrial pathway, emerging evidence points to the involvement of lysosomes in this compound-induced cell death. Lysosomes contain a variety of hydrolytic enzymes, including cathepsins, which, if released into the cytoplasm, can trigger cell death pathways. mdpi.com A derivative of this compound has been shown to induce lysosomal membrane permeabilization (LMP), leading to the release of cathepsin B in prostate cancer cells. nih.govmdpi.com This process contributes to DNA damage and apoptosis. nih.gov The ability of this compound and its derivatives to compromise lysosomal integrity represents another important facet of its anticancer activity. mdpi.comtandfonline.com

The cell cycle is a tightly regulated process that governs cell proliferation. Cancer is often characterized by the dysregulation of this cycle, leading to uncontrolled cell division. biorxiv.org this compound has been shown to interfere with the cell cycle in various cancer models, primarily by inducing cell cycle arrest. nih.govnih.gov

A common effect of this compound treatment is the arrest of cancer cells in the G0/G1 phase of the cell cycle. nih.govnih.gov This prevents the cells from entering the S phase, where DNA replication occurs, thereby halting their proliferation. mdpi.com In prostate cancer cells, this compound-induced G0/G1 arrest is associated with the induction of cellular senescence, a state of irreversible growth arrest. nih.gov

The induction of senescence by this compound has been linked to the p21 (also known as p21WAF1/CIP1) protein. nih.gov p21 is a cyclin-dependent kinase inhibitor that plays a crucial role in regulating cell cycle progression. up.ac.za Studies have shown that this compound treatment leads to an upregulation of p21 expression in prostate cancer cells. nih.gov The critical role of p21 in this process was confirmed by experiments where the knockdown of p21 using siRNA attenuated this compound-triggered senescence. nih.gov This p21-dependent senescence appears to be a novel mechanism contributing to the growth-suppressive effects of this compound. nih.govcore.ac.uk

Table 2: Effect of this compound on Cell Cycle and Senescence

| Cell Line | Cell Cycle Phase Arrest | Key Mediator | Outcome | Reference |

|---|---|---|---|---|

| Prostate Cancer Cells | G0/G1 | p21 | Induction of cellular senescence | nih.gov |

| U2OS (Osteosarcoma, p53 wild-type) | G1 | p21 | Cell cycle arrest | nih.gov |

| MCF-7 (Breast Cancer, p53-proficient) | G1 | Not specified | Cell cycle arrest | nih.gov |

Cell Cycle Perturbation and Arrest Mechanisms

G2/M Phase Arrest and Checkpoint Activation

This compound has been shown to induce cell cycle arrest at the G2/M phase in various cancer cell lines, including prostate cancer (PC-3) cells. plos.orgsemanticscholar.orgnih.gov This arrest prevents cells with damaged DNA from entering mitosis. wikipedia.org The mechanism behind this arrest involves the modulation of key cell cycle regulatory proteins. Treatment with this compound leads to a dose-dependent decrease in the expression of cyclins E, A, and B, which are crucial for the progression through the S and G2/M phases of the cell cycle. plos.orgnih.gov

Furthermore, this compound affects the Cdc25 family of phosphatases and their downstream target, Cdc2 (also known as Cdk1). A decrease in the expression of Cdc25B and Cdc25C, along with an increase in the inactive, phosphorylated form of Cdc2 (phospho-Cdc2Tyr15), has been observed in cells treated with this compound. nih.gov The activation of the M-phase cyclin-CDK complex, specifically Cyclin B-Cdk1, is a critical event for entry into mitosis. wikipedia.orgcellsignal.com By downregulating these key proteins, this compound effectively activates the G2/M checkpoint, halting the cell cycle and preventing the propagation of damaged cells. plos.orgnih.gov The checkpoint kinases Chk1 and Chk2, activated in response to DNA damage, play a crucial role in this process by inhibiting Cdc25 phosphatases. oncotarget.combio-rad.comnih.gov

DNA Damage Induction and DNA Repair Pathway Modulation

This compound's ability to induce G2/M phase arrest is intrinsically linked to its capacity to cause DNA damage. plos.orgsemanticscholar.orgnih.gov The cellular response to this damage involves a complex network of signaling pathways designed to detect the lesions, halt the cell cycle to allow for repair, or trigger cell death if the damage is irreparable. oaepublish.commdpi.com

A primary mechanism by which this compound induces DNA damage is through the inhibition of DNA topoisomerase II (Topo II). nih.govnih.gov Topo II enzymes are essential for resolving topological problems in DNA by creating transient double-strand breaks. phcogrev.com Studies have demonstrated that this compound is a potent inhibitor of Topo II, with its inhibitory activity being stronger than that of the known Topo II inhibitor, etoposide. nih.gov In leukemia cells, this compound's inhibition of Topo II leads to the accumulation of supercoiled DNA, indicating a disruption of the enzyme's normal function. nih.gov This inhibition of Topo II is a key factor in the induction of apoptosis in human leukemia and non-small cell lung cancer cells. nih.govnih.gov

The inhibition of Topo II and other actions of this compound lead to significant DNA damage, which manifests as DNA fragmentation and the formation of micronuclei. plos.orgsemanticscholar.org Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. mdpi.com Their formation is a hallmark of DNA damage and genomic instability. mdpi.commdpi.com In PC-3 prostate cancer cells, treatment with this compound resulted in a dose-dependent increase in micronucleus formation, similar to the effects of the well-documented DNA-damaging agent VP-16. plos.orgsemanticscholar.orgresearchgate.net The presence of DNA fragmentation has also been confirmed using the Comet assay, further evidencing the genotoxic effects of this compound. plos.orgsemanticscholar.orgnih.gov

In response to the DNA damage induced by this compound, cells activate complex signaling networks known as the DNA damage response (DDR). oaepublish.comresearchgate.net Central to the DDR are the phosphatidylinositol 3-kinase-like kinases (PIKKs), Ataxia-Telangiectasia Mutated (ATM) and Ataxia-Telangiectasia and Rad3-related (ATR). cellsignal.comnih.gov ATM primarily responds to DNA double-strand breaks (DSBs), while ATR is activated by single-stranded DNA (ssDNA) regions that can arise from various forms of DNA damage. nih.govmdpi.comnih.gov

Studies have shown that this compound treatment leads to the sequential activation of both the ATM/Chk2 and ATR/Chk1 signaling pathways in PC-3 cells. plos.orgsemanticscholar.orgnih.gov The activation of these pathways is evidenced by the phosphorylation of the histone variant H2AX (forming γH2AX), a reliable marker of DNA damage. plos.orgsemanticscholar.orgoncotarget.com Blocking the ATM/ATR signaling cascade attenuates the this compound-induced formation of γH2AX and partially restores cell proliferation, confirming the critical role of these kinases in mediating the cellular response to this compound-induced DNA damage. plos.orgnih.gov The activation of these checkpoint kinases ultimately leads to the inhibition of Cdc25 phosphatases, enforcing the G2/M cell cycle arrest to allow time for DNA repair. oncotarget.comd-nb.infogenesandcancer.com

In addition to inducing DNA damage, this compound also modulates the cellular DNA repair machinery. The two major pathways for repairing DNA double-strand breaks are homologous recombination (HR) and non-homologous end joining (NHEJ). nih.govd-nb.info HR is a high-fidelity repair mechanism that uses a homologous template, typically the sister chromatid, and is most active in the S and G2 phases of the cell cycle. amegroups.org Key proteins in this pathway include BRCA1 and RAD51. nih.gov NHEJ, on the other hand, directly ligates the broken DNA ends and can be active throughout the cell cycle. amegroups.orgamegroups.cn The Ku70/86 heterodimer is a critical component of the classical NHEJ pathway, binding to DNA ends and recruiting other repair factors. plos.orgamegroups.cn

Further investigation into the specific molecular targets of this compound has identified RAD54L as a key protein in its mechanism of action, particularly in gastric cancer. researchgate.netajol.info RAD54L is a member of the SWI/SNF family of helicases and plays a crucial role in homologous recombination repair by interacting with RAD51. nih.gov Studies have shown that RAD54L is highly expressed in gastric cancer and is associated with poor prognosis. researchgate.netajol.info this compound has been found to negatively regulate the cell cycle in gastric cancer cells by targeting RAD54L. researchgate.netajol.info This suggests that the inhibition of RAD54L function by this compound could be a critical mechanism contributing to its anti-cancer effects by disrupting DNA repair and cell cycle progression. researchgate.netajol.info

Angiogenesis Inhibition in Tumor Microenvironment Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. openaccessjournals.com this compound has demonstrated inhibitory effects on angiogenesis in preclinical models. nih.gov

Preclinical research indicates that this compound can suppress the expression and activity of several key pro-angiogenic factors. In studies involving human non-small cell lung cancer (NSCLC) cells, treatment with this compound led to a decrease in Vascular Endothelial Growth Factor (VEGF). nih.gov VEGF is a potent signaling protein that stimulates the formation of new blood vessels. openaccessjournals.com

Furthermore, this compound has been shown to inhibit the activity of Matrix Metalloproteinases (MMPs), specifically MMP-2 and MMP-9. nih.gov These enzymes are crucial for the degradation of the extracellular matrix, a necessary step for endothelial cell migration and invasion during angiogenesis. oaepublish.com The inhibitory effects of this compound on the expression of MMP-2 and MMP-9 were also observed in H460 xenografts in mice. nih.gov The reduction in VEGF and the inhibition of MMPs appear to be associated with a decrease in Extracellular signal-regulated kinases 1 and 2 (Erk1/2). nih.gov

Other significant pro-angiogenic factors include Epidermal Growth Factor (EGF) and Fibroblast Growth Factor-2 (FGF-2), which play roles in stimulating endothelial cell growth and proliferation. uni-mainz.derjme.ro While direct evidence of this compound's effect on EGF is part of ongoing research, its impact on the broader signaling cascades involving such factors is an area of interest.

Table 1: Effect of this compound on Pro-angiogenic Factors in NSCLC Models

| Factor | Effect of this compound | Cell Line/Model |

| VEGF | Decrease in expression | H460 xenografts in mice |

| MMP-2 | Suppression of activity and expression | NSCLC cells and H460 xenografts in mice |

| MMP-9 | Suppression of activity and expression | NSCLC cells |

| Erk1/2 | Decrease | H460 xenografts in mice |

The process of forming new blood vessels fundamentally relies on the proliferation and migration of endothelial cells. openaccessjournals.comnih.gov Studies have shown that this compound can suppress the invasion and migration of NSCLC cells. nih.gov This was demonstrated through scratch and transwell chamber assays, which are standard methods for evaluating cell migration in vitro. nih.gov By inhibiting the ability of these cancer cells to migrate, this compound indirectly impacts the signals that would normally recruit endothelial cells and promote angiogenesis. The balance between endothelial cell migration and proliferation is crucial for the formation of functional blood vessels. rsc.org

Reversal of Multidrug Resistance (MDR) Phenotypes

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a variety of anticancer drugs. nih.gov This phenomenon is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic agents out of the cell. nih.govmdpi.com Some macrocyclic bisbibenzyls, the class of compounds to which this compound belongs, have been shown to reverse MDR. mdpi.com

P-glycoprotein (P-gp), also known as MDR1 or ABCB1, is a well-characterized ABC transporter that plays a primary role in MDR. mdpi.comfrontiersin.org It functions as an ATP-dependent efflux pump for a wide range of hydrophobic and amphipathic compounds, including many chemotherapy drugs. mdpi.comtandfonline.com Research on a synthesized derivative of this compound, known as this compound-26, has shown significant anti-proliferative activity against both drug-sensitive (KB) and multidrug-resistant (KB/VCR) human oral squamous carcinoma cells. nih.gov This suggests a potential role in overcoming P-gp-mediated resistance. The reversal of MDR can occur through various mechanisms, including competitive, non-competitive, or allosteric inhibition of P-gp's binding sites, or by interfering with ATP hydrolysis that fuels the pump's function. tandfonline.commdpi.com

Beyond inhibiting the function of existing efflux pumps, some compounds can modulate the expression of the genes that code for these transporters. nih.govmdpi.com The development of MDR is often associated with the increased expression of the MDR1 gene, which codes for P-gp, as well as other transporters like the Multidrug Resistance-associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP). mdpi.commdpi.com Studies have shown that the PI3K/AKT signaling pathway can enhance the expression of ABC transporters, including P-gp and MRP1. mdpi.com Therefore, compounds that inhibit this pathway may lead to reduced expression of these transporters. mdpi.com While direct studies on this compound's effect on the expression of the full spectrum of ABC transporters are ongoing, the activity of its derivatives against MDR cell lines points to a potential modulatory role. nih.gov

Modulation of Intracellular Signaling Pathways

This compound's biological activities are linked to its ability to modulate key intracellular signaling pathways that control cell growth, survival, and resistance.

Investigations into a derivative, this compound-26, revealed its ability to regulate mitogen-activated protein kinase (MAPK) and PI3K/Akt signaling pathways in multidrug-resistant KB/VCR cells. nih.gov The PI3K/Akt pathway is a critical signaling cascade that regulates essential cellular functions, including survival, proliferation, and differentiation. nih.gov Similarly, the MAPK/ERK pathway is central to signaling from various growth factor receptors. nih.gov

Furthermore, this compound has been shown to induce apoptosis in NSCLC cells by activating the caspase cascade signaling pathway, as evidenced by increased levels of cleaved caspase-3 and cleaved PARP both in vitro and in H460 xenografts. nih.gov The study also suggested that this compound's mechanism for inducing apoptosis in NSCLC cells involves the inhibition of DNA topoisomerase II activity. nih.gov

NF-κB Pathway Suppression

Preclinical research has identified this compound as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses and cell survival that is often dysregulated in cancer. nih.govnih.gov Studies in human colon cancer cells (HT-29) have shown that this compound can significantly inhibit cell growth and induce apoptosis (programmed cell death). nih.govnih.gov

The mechanism of action involves the downregulation of several key components and targets of the NF-κB pathway. This compound has been observed to reduce the protein expression of NF-κB and its activated form, p-NF-κBSer536. nih.gov This suppression, in turn, leads to decreased expression of NF-κB-regulated genes that promote inflammation and cell proliferation, such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov

Furthermore, the induction of apoptosis by this compound in these cancer cells is linked to the intrinsic mitochondrial pathway. This is evidenced by an increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, and the activation of caspase-3 and caspase-9, which are key executioners of apoptosis. nih.govnih.gov Molecular modeling has also suggested potential binding sites between this compound and NF-κB, further supporting its role as a direct inhibitor of this pathway. nih.govnih.gov

| Cell Line | Key Findings | Reference |

| HT-29 (Human Colon Cancer) | - Inhibition of cell proliferation- Induction of apoptosis- Downregulation of NF-κB, p-NF-κB, COX-2, and TNF-α- Upregulation of cleaved caspase-3 and -9- Increased Bax/Bcl-2 ratio | nih.govnih.gov |

Wnt/β-catenin Signaling Pathway Inhibition

The Wnt/β-catenin signaling pathway is another critical pathway involved in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, including colorectal cancer. frontiersin.orgdovepress.com While the precise mechanisms are still under investigation, preclinical evidence suggests that this compound can modulate this pathway.

| In Vivo Model | Key Findings | Reference |

| Animal Models | - Decreased protein expression of β-catenin | frontiersin.org |

Ras-cAMP-Efg Pathway Modulation (in fungal models)

In the context of its antifungal activity, particularly against Candida albicans, this compound has been shown to modulate the Ras-cAMP-Efg signaling pathway. nih.govnih.gov This pathway is crucial for the morphological transition of C. albicans from a yeast form to a more virulent hyphal form, a key step in biofilm formation and pathogenesis. nih.gov

Research has revealed that this compound downregulates the expression of several hypha-specific genes that are controlled by the Ras-cAMP-Efg pathway. nih.govnih.gov These genes include ALS1, ALS3, ECE1, EFG1, HWP1, and CDC35. nih.gov The suppression of these genes leads to a retardation of hyphal growth, which in turn results in defective biofilm maturation and contributes to the compound's antifungal effects. nih.govnih.gov

| Fungal Model | Key Findings | Reference |

| Candida albicans | - Downregulation of hypha-specific genes (ALS1, ALS3, ECE1, EFG1, HWP1, CDC35)- Inhibition of the Ras-cAMP-Efg pathway- Retardation of hyphal growth | nih.govnih.gov |

Antimicrobial and Antifungal Mechanisms of Action in Preclinical Models

This compound exhibits significant antifungal properties, particularly against the opportunistic pathogen Candida albicans. nih.govplos.orgjst.go.jp Its mechanisms of action target key virulence factors of this fungus, including biofilm formation and morphogenesis.

Inhibition of Biofilm Formation (e.g., Candida albicans)

Biofilms are structured communities of microbial cells that are notoriously resistant to antimicrobial agents. frontiersin.orgnih.gov this compound has been shown to effectively inhibit the formation of C. albicans biofilms in a dose-dependent manner in both in vitro and in vivo models. nih.govplos.orgjst.go.jp

Studies using a central venous catheter-related infection model in animals demonstrated that this compound has both prophylactic (preventative) and therapeutic effects against C. albicans biofilm formation. nih.govplos.org Scanning electron microscopy and laser confocal scanning microscopy have visually confirmed that treatment with this compound leads to a remarkable alteration in the morphology of biofilms, most notably through the inhibition of hyphal growth. nih.govplos.org

| Model | Effect | Reference |

| In vivo CVC-related infection | - Prophylactic and therapeutic inhibition of biofilm formation- Dose-dependent activity | nih.govplos.org |

| In vitro | - Interference with biofilm formation | jst.go.jp |

Disruption of Fungal Morphogenesis (e.g., Hyphae Formation)

The ability of C. albicans to switch from a yeast to a hyphal morphology is a critical virulence factor, enabling tissue invasion and immune evasion. nih.govnih.gov this compound effectively disrupts this morphogenetic transition. nih.govjst.go.jpplos.org

| Fungal Target | Effect of this compound | Key Genes Affected | Reference |

| Candida albicans Morphogenesis | - Strong inhibition of hyphae formation | ALS1, ALS3, ECE1, EFG1, HWP1, CDC35 | nih.govjst.go.jp |

Impact on Fungal Cell Wall Synthesis (e.g., Chitin)

The fungal cell wall is a dynamic and essential structure that provides physical protection and is crucial for cell integrity. mdpi.comnih.gov Chitin (B13524) is a key structural polysaccharide in the fungal cell wall. mdpi.comnih.govnih.gov While direct studies on this compound's impact on chitin synthesis are not as extensively detailed as its effects on signaling pathways, the profound disruption of morphogenesis and biofilm formation strongly implies an effect on cell wall integrity and synthesis processes. The formation of hyphae involves significant remodeling of the cell wall, including the synthesis and deposition of chitin. nih.gov By inhibiting the genetic programs that control hyphal development, this compound indirectly impacts the proper synthesis and organization of the fungal cell wall.

Induction of Mitochondrial Dysfunction and Reactive Oxygen Species (ROS) Accumulation in Fungi

Preclinical studies suggest that a key antifungal mechanism of certain macrocyclic bisbibenzyls, the class of compounds to which this compound belongs, involves the disruption of mitochondrial function and the subsequent accumulation of reactive oxygen species (ROS) in fungal cells. While direct studies on this compound's effect on fungal mitochondria are part of ongoing research, the actions of analogous compounds provide a strong inferential basis for its mechanism.

For instance, the macrocyclic bis(bibenzyl) Plagiochin E has been shown to exert its antifungal effects against Candida albicans by inducing mitochondrial dysfunction, which leads to the accumulation of ROS. plos.org Similarly, Diorcinol D, a diphenyl ether derivative, demonstrates fungicidal action against C. albicans by elevating ROS levels, which in turn causes mitochondrial dysfunction and contributes to cell death. plos.org ROS are metabolic byproducts, primarily generated in the mitochondria, and their overproduction under stress conditions can overwhelm the cell's antioxidant defenses, leading to cellular damage. plos.orgnih.gov The accumulation of ROS is a critical factor in the antifungal activity of various compounds, often leading to apoptosis. plos.orgmdpi.com This process is characterized by an increase in the mitochondrial membrane potential (mtΔψ), indicating mitochondrial dysfunction. plos.org The fungicidal mechanism, therefore, appears to be a cascade initiated by cellular stress, leading to ROS accumulation and culminating in mitochondrial failure and cell death. plos.org

This evidence from closely related compounds strongly suggests that this compound's antifungal activity is at least partially attributable to its ability to induce mitochondrial dysfunction and trigger an oxidative burst within fungal cells.

Activation of Metacaspases in Fungal Apoptosis

The process of programmed cell death, or apoptosis, in fungi is a regulated pathway that can be triggered by external agents. A central component of this pathway in fungi involves a family of cysteine proteases known as metacaspases. nih.govwikipedia.org These enzymes are distant relatives of the caspases that mediate apoptosis in animals. frontiersin.orgresearchgate.net Unlike mammalian caspases, which cleave substrates after aspartic acid residues, metacaspases are specific for basic residues like arginine or lysine. wikipedia.orgfrontiersin.org The activation of metacaspases is a key step in executing the apoptotic program in various fungi. nih.govnih.gov

Research into compounds structurally similar to this compound has illuminated a potential mechanism involving this apoptotic pathway. Studies on the antifungal macrocyclic bis(bibenzyl) Plagiochin E revealed that it induces apoptosis in Candida albicans through a metacaspase-dependent pathway. plos.org This finding suggests that certain bis(bibenzyls) can initiate or amplify the signaling cascade that leads to the activation of metacaspases, resulting in the orchestrated demise of the fungal cell. While metacaspases are involved in various cellular processes, their role in regulated cell death is a key target for antifungal development. nih.govresearchgate.net The activation of metacaspase-dependent apoptosis presents a promising strategy for creating antifungal agents that could overcome resistance mechanisms. researchgate.net Given the structural similarity, it is highly probable that this compound also exerts its fungicidal effects by activating metacaspases and inducing apoptosis in susceptible fungi.

Antibacterial Activity against Resistant Strains (e.g., MRSA)

This compound and its synthetic derivatives have demonstrated significant antibacterial activity against clinically important resistant bacterial strains, most notably methicillin-resistant Staphylococcus aureus (MRSA). nih.govontosight.airesearchgate.net This activity highlights its potential as a lead compound for developing new antibiotics to combat drug resistance.

Structure-activity relationship (SAR) studies have been crucial in optimizing the anti-MRSA potency of this compound class. Research has shown that modifications to the aromatic rings of the this compound scaffold can dramatically enhance its antibacterial effect. For example, the introduction of a bromine atom into one of the phenyl rings led to derivatives with potent activity against both methicillin-sensitive and methicillin-resistant strains of S. aureus. nih.govresearchgate.net

The mechanism of action for these macrocyclic bis(bibenzyl)s against MRSA appears to be the disruption of the bacterial cell membrane. researchgate.net Active compounds have been shown to increase the permeability of the cytoplasmic membrane, leading to a loss of essential ion gradients (e.g., Na⁺ and K⁺) and ultimately causing cell death. researchgate.net This bactericidal action is distinct from some other agents that are merely bacteriostatic. nih.gov

The table below summarizes the minimum inhibitory concentration (MIC) values for this compound derivatives against S. aureus, illustrating their potent antibacterial properties.

| Compound Class | Modification | Target Organism | MIC (μg/mL) |

| This compound Derivative | Bromine substitution on arene B | Staphylococcus aureus (MRSA) | 0.5 - 4 |

| This compound Derivative | Bromine substitution on arene B | Staphylococcus aureus (MSSA) | 0.5 - 4 |

This table presents a range of MIC values reported for potent derivatives of this compound against methicillin-resistant and methicillin-sensitive Staphylococcus aureus. nih.govontosight.airesearchgate.net

Structure Activity Relationship Sar Studies of Riccardin D and Its Derivatives

Correlating Structural Features with Anticancer Potency

Riccardin D itself exhibits anticancer activity, notably inhibiting the proliferation of human leukemia cell lines such as HL60, K562, and their multidrug-resistant counterpart K562/A02. researchgate.net It has also demonstrated an ability to inhibit intestinal adenoma formation in APCMin/+ mice. ub.ro Derivatives of this compound have shown enhanced anticancer effects, providing insights into the structural determinants of this activity.

Role of Hydroxyl and Methoxy (B1213986) Groups in Biological Activity

The presence and modification of hydroxyl (-OH) and methoxy (-OCH3) groups on the bisbibenzyl scaffold of this compound play a critical role in its anticancer potency. A tri-O-alkylated derivative of this compound, specifically 3,12,30-tri(2-(dimethylamino)ethoxy)-riccardin D (referred to as compound 18a), demonstrated significantly superior anticancer activity compared to the parent compound. nih.govmdpi.comresearchgate.net This derivative exhibited IC50 values of 0.51 µM against A549 lung cancer cells, 0.23 µM against MCF-7 breast cancer cells, and 0.19 µM against K562 leukemia cells. nih.govmdpi.comresearchgate.net In contrast, the parent this compound showed much higher IC50 values of 28.14 µM (A549), 18.31 µM (MCF-7), and 17.56 µM (K562). nih.govmdpi.com This substantial increase in potency (up to approximately 100-fold) suggests that the alkylation of the hydroxyl groups significantly enhances the anticancer efficacy, possibly by improving cellular uptake or target interaction. nih.govmdpi.com

Similarly, a bis-Mannich derivative of this compound (compound 11b) also displayed enhanced antiproliferative potency with submicromolar IC50 values. nih.govresearchgate.net This indicates that the introduction of nitrogen-containing functional groups, likely through modifications involving hydroxyl positions, can also lead to improved anticancer activity.

While direct SAR for this compound's methoxy groups in anticancer activity is less detailed, studies on related bisbibenzyls like Marchantin A indicate that the presence of methoxy groups at specific positions (e.g., C-1', C-6', and C-13) can lead to a significant reduction in activity. researchgate.net For instance, marchantin A trimethyl ether was found to be approximately 12-fold less active than marchantin A. researchgate.net This suggests that the strategic placement or removal of methoxy groups can be crucial for optimizing the anticancer profile of these compounds.

Table 1: Anticancer Activity of this compound and Selected Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound (CID 14132199) | A549 | 28.14 | nih.govmdpi.com |

| MCF-7 | 18.31 | nih.govmdpi.com | |

| K562 | 17.56 | nih.govmdpi.com | |

| 3,12,30-tri(2-(dimethylamino)ethoxy)-riccardin D (Compound 18a) | A549 | 0.51 | nih.govmdpi.com |

| MCF-7 | 0.23 | nih.govmdpi.com | |

| K562 | 0.19 | nih.govmdpi.com | |

| Bis-Mannich derivative (Compound 11b) | A549, MCF-7, K562 | Submicromolar | nih.govresearchgate.net |

Influence of Aromatic Substitution Patterns on Target Interaction

The significant enhancement in anticancer activity observed with the tri-O-alkylated and bis-Mannich derivatives of this compound underscores the critical influence of aromatic substitution patterns. nih.govmdpi.com These modifications, which involve altering the chemical environment around the aromatic rings, likely impact how the compounds interact with their biological targets. Mechanistic studies for these nitrogen-containing derivatives indicate that they can target lysosomes, inducing lysosomal membrane permeabilization and subsequently leading to cell death characterized by both apoptosis and necrosis. nih.gov This suggests that specific aromatic substitutions or the introduction of certain functional groups can facilitate lysosomal accumulation or interaction, thereby enhancing the cytotoxic effect.

General SAR principles for other anticancer agents also highlight the importance of aromatic substitution. For instance, the presence of electron-withdrawing or electron-donating groups on aromatic rings can significantly alter a compound's activity by influencing its electronic properties, lipophilicity, and ability to engage in key interactions with biological macromolecules. analis.com.mynih.govrsc.orgmdpi.com

SAR for Antimicrobial and Antifungal Efficacy

This compound and its derivatives have demonstrated notable antimicrobial and antifungal activities. nih.govresearchgate.net this compound, for example, inhibits the formation of Candida albicans biofilms. idrblab.net

Identification of Essential Pharmacophores for Specific Activities

SAR studies on Riccardin-class macrocyclic bis(bibenzyl) derivatives, particularly Riccardin C (PubChem CID: 10070992), have provided insights into the essential pharmacophores for antimicrobial activity. researchgate.netidrblab.netnih.gov For anti-methicillin-resistant Staphylococcus aureus (anti-MRSA) activity, it was found that the number of phenolic hydroxyl groups was important, rather than their specific positions. researchgate.net Derivatives with a single methoxy group generally did not exhibit anti-MRSA activity. researchgate.net Similarly, bis(bibenzyl) derivatives with only one hydroxyl group typically showed no apparent anti-MRSA activity, with a few exceptions. researchgate.net The minimum essential structure identified for Riccardin C's anti-MRSA activity appears to be the 2-phenoxyphenol (B1197348) part. researchgate.net

Regarding antifungal activity, a specific this compound derivative (referred to as compound 34) was identified as a potent antifungal agent against Candida albicans, exhibiting a minimum inhibitory concentration (MIC) value of 2 µg/mL. nih.govresearchgate.net This suggests that specific structural modifications to the this compound scaffold can significantly enhance its antifungal efficacy.

Table 2: Antimicrobial and Antifungal Activity of this compound Derivatives

| Compound | Microorganism / Activity | MIC (µg/mL) / Effect | Reference |

| This compound (CID 14132199) | Candida albicans | Inhibits biofilm formation | idrblab.net |

| Riccardin C (CID 10070992) | MRSA | 3.2 | [12 (from previous search)] |

| This compound derivative (Compound 34) | Candida albicans | 2 | nih.govresearchgate.net |

| Brominated this compound derivatives | Staphylococcus aureus (MSSA & MRSA) | 0.5 - 4 | nih.govresearchgate.net |

Impact of Halogenation on Antimicrobial Spectrum

The introduction of halogen atoms, particularly bromine, into the aromatic rings of this compound has been shown to significantly impact its antimicrobial spectrum and potency. nih.govresearchgate.net Specifically, the introduction of a bromine atom into "arene B" of this compound led to the development of several strongly active antibacterial compounds. nih.govresearchgate.net These brominated derivatives exhibited MIC values ranging from 0.5 to 4 µg/mL against Staphylococcus aureus, including both methicillin-sensitive and methicillin-resistant strains. nih.govresearchgate.net This highlights halogenation as a promising strategy for enhancing the antibacterial efficacy of this compound.

This observation aligns with general trends in medicinal chemistry, where halogenation (fluorine, chlorine, bromine, iodine) is often employed to modulate a compound's physicochemical properties, such as lipophilicity and electronic distribution, which can improve binding affinity to targets, enhance membrane permeability, and alter metabolic stability, thereby influencing the antimicrobial spectrum. nih.govruc.dk

Preclinical Efficacy Studies and in Vivo Model Systems

Anticancer Efficacy in Animal Models

The antitumor activities of Riccardin D have been investigated in a range of animal models, providing crucial insights into its potential as a cancer therapeutic agent. These studies have primarily utilized xenograft models of various human cancers and genetically engineered mouse models that mimic human cancer progression.

Xenograft Models of Human Cancers

Xenograft models, which involve the transplantation of human tumor cells into immunodeficient mice, are a cornerstone of preclinical cancer research. This compound has been evaluated against several human cancer cell line-derived xenografts.

Lung Carcinoma: In studies involving non-small cell lung cancer (NSCLC), this compound has shown significant inhibitory effects on tumor growth. Specifically, in mice bearing human NSCLC H460 xenografts, administration of this compound resulted in a 44.5% inhibition of cancer growth xenograft.net. This antitumor activity is associated with the induction of apoptosis within the tumor cells xenograft.net.

Prostate Cancer: The efficacy of this compound against prostate cancer has been demonstrated in xenograft models using PC-3 human prostate cancer cells. Administration of this compound to mice with established PC-3 xenografts led to a reduction in tumor growth plos.orgnih.govnih.gov. The underlying mechanism for this effect is attributed to the induction of DNA damage in the cancer cells plos.orgnih.govnih.gov.

Gastric Cancer: While in vivo studies on gastric cancer are less detailed, in vitro research suggests the potential of this compound. Studies on the NCI-N87 human gastric cancer cell line have shown that this compound can inhibit cell viability and negatively regulate the cell cycle scispace.com. However, the direct translation of these findings into in vivo tumor growth inhibition percentages requires further investigation.

Leukemia: The potential of this compound as a therapeutic agent for leukemia has been primarily explored through in vitro studies, which have shown its ability to induce apoptosis in human leukemia cell lines such as K562. While these findings are promising, extensive in vivo studies in leukemia xenograft models are needed to fully elucidate its therapeutic efficacy in a systemic disease context.

Genetically Engineered Mouse Models (e.g., APCMin/+ Mice for Intestinal Adenoma)

Genetically engineered mouse models (GEMMs) provide a valuable tool for studying cancer development in a more physiologically relevant context. One such model is the APCMin/+ mouse, which carries a mutation in the Apc gene and spontaneously develops intestinal adenomas, mimicking human familial adenomatous polyposis.

In a study utilizing APCMin/+ mice, oral administration of this compound led to a significant inhibition of intestinal adenoma formation. The treatment resulted in a reduction in the number of polyps in the small intestine and colon. Specifically, a reduction of 41.7% in the proximal, 31.1% in the middle, and 44.4% in the distal portions of the small intestine was observed. The effect was even more pronounced in the colon, with a 79.3% decrease in polyp number. Furthermore, this compound treatment led to a significant reduction in the size of larger polyps (2-3 mm) in both the small intestine and the colon.

Tumor Growth Inhibition and Regression Assessments

The efficacy of this compound in animal models is quantified through various assessments, including the inhibition of tumor growth and, in some cases, tumor regression. The available data from xenograft studies are summarized below.

| Cancer Type | Cell Line | Animal Model | Observed Effect | Quantitative Data |

|---|---|---|---|---|

| Non-Small Cell Lung Carcinoma | H460 | Xenograft (Nude Mice) | Tumor Growth Inhibition | 44.5% inhibition of cancer growth xenograft.net |

| Prostate Cancer | PC-3 | Xenograft (Nude Mice) | Reduced Tumor Growth | Qualitative reduction in tumor growth observed plos.orgnih.govnih.gov |

| Breast Cancer | MCF-7, MDA-MB-231 | Xenograft | Delayed Tumor Growth | Effective delay in the growth of xenografts |

Antifungal Efficacy in Animal Models

In addition to its anticancer properties, this compound has demonstrated promising antifungal activity, particularly against Candida albicans, a common cause of opportunistic fungal infections.

Systemic and Localized Candida albicans Infection Models

The in vivo antifungal efficacy of this compound has been evaluated in models of Candida albicans infection. These studies are crucial for determining its potential as a treatment for candidiasis, which can range from superficial mucosal infections to life-threatening systemic disease. Research in this area indicates that this compound can effectively combat C. albicans infections in animal models.

Biofilm-Associated Infection Models (e.g., Catheter Infection)

A significant challenge in treating Candida albicans infections is its ability to form biofilms on medical devices, such as catheters. These biofilms are notoriously resistant to conventional antifungal agents. This compound has been investigated for its ability to inhibit C. albicans biofilm formation in vivo.

In a rabbit model of catheter-associated C. albicans biofilm infection, this compound demonstrated both prophylactic and therapeutic effects. It was shown to inhibit the formation of biofilms in a dose-dependent manner. This anti-biofilm activity is attributed to the inhibition of hyphal formation, a critical step in biofilm development.

| Infection Model | Organism | Animal Model | Observed Effect | Key Findings |

|---|---|---|---|---|

| Catheter-Associated Biofilm | Candida albicans | Rabbit | Inhibition of Biofilm Formation | Dose-dependent prophylactic and therapeutic effects; Inhibition of hyphal formation |

Pharmacodynamic Biomarkers and Molecular Correlates in Preclinical Studies

In preclinical evaluations, pharmacodynamic biomarkers are crucial for elucidating the mechanisms of action of investigational compounds. For this compound, a variety of biomarkers have been identified that correlate with its biological activity in in vitro and in vivo models. These molecular correlates provide insight into the pathways modulated by this compound and are instrumental in understanding its therapeutic potential.

Gene Expression Profiling (e.g., Microarray, qRT-PCR)

Gene expression analyses have been pivotal in identifying the molecular targets and pathways affected by this compound. Microarray and quantitative real-time PCR (qRT-PCR) studies have revealed significant alterations in the transcriptional landscape of cancer cells following treatment.

In a study involving PC-3 prostate cancer cells, microarray data showed that this compound triggered changes in the expression of genes associated with cell proliferation, cell cycle regulation, DNA damage and repair, and apoptosis. plos.orgnih.gov This broad impact on gene expression underscores the compound's multi-faceted mechanism of action. Subsequent qRT-PCR analysis confirmed the downregulation of key G2/M phase-related cell cycle regulators. nih.gov

Further research in gastric cancer models identified RAD54L as a target of this compound. ajol.info Using qRT-PCR, studies demonstrated that this compound negatively regulates the expression of RAD54L, a gene implicated in DNA repair and cell cycle progression. ajol.info Analysis of differentially expressed genes (DEGs) in gastric cancer identified 57 upregulated and 33 downregulated genes, with RAD54L emerging as a highly expressed hub gene associated with poor survival. ajol.info

Table 1: Summary of Gene Expression Changes Induced by this compound

| Gene/Gene Category | Method | Cell Line | Observed Effect | Reference |

|---|---|---|---|---|

| Genes for cell proliferation, cell cycle, DNA damage/repair, apoptosis | Microarray | PC-3 (Prostate Cancer) | Expression changes triggered | plos.orgnih.gov |

| G2/M phase-related cycle regulators | qRT-PCR | PC-3 (Prostate Cancer) | Downregulation of mRNA levels | nih.gov |

| RAD54L | qRT-PCR | Gastric Cancer Cells | Negative regulation/Downregulation | ajol.info |

Protein Expression and Activation State Analysis (e.g., Western Blot, Immunofluorescence)

Consistent with gene expression data, proteomic analyses have confirmed the impact of this compound on key cellular proteins, particularly those involved in the DNA damage response (DDR) and cell cycle control. Western blotting and immunofluorescence have been the primary techniques used to assess these changes.

Treatment of PC-3 prostate cancer cells with this compound led to the sequential activation of the ATM/Chk2 and ATR/Chk1 signaling pathways. plos.orgnih.gov This was evidenced by increased phosphorylation of ATM and Chk2. A notable induction of γH2AX foci, a marker of DNA double-strand breaks, was also observed. plos.orgnih.gov Furthermore, this compound exposure resulted in the downregulation of the expression and DNA-end binding activities of Ku70/86 and led to the inactivation of BRCA1, which are critical proteins in DNA repair pathways. plos.orgnih.gov

In human breast cancer cells (MCF-7 and MDA-MB-231), this compound was found to activate the ataxia telangiectasia-mutated (ATM) kinase-mediated DNA damage response. nih.gov This was demonstrated by the elevated expression of phosphorylated ATM (p-ATM), phosphorylated Chk2 (p-Chk2), and γ-H2AX. nih.gov The induction of apoptosis was confirmed by observing caspase activation and PARP cleavage via Western blotting. nih.gov Similarly, in gastric cancer cells, this compound's effects were evaluated by assessing protein expression through Western blotting. ajol.info Studies in oral squamous carcinoma cells (KB and KB/VCR) also utilized Western blotting to analyze xenograft specimens, revealing that this compound regulates mitogen-related protein kinases like MAPK and PI3K/Akt. nih.gov

Table 2: Protein Expression and Activation Changes Following this compound Treatment

| Protein/Pathway | Method | Cell Line/Model | Observed Effect | Reference |

|---|---|---|---|---|

| ATM/Chk2 and ATR/Chk1 | Western Blot | PC-3 (Prostate Cancer) | Sequential activation/phosphorylation | plos.orgnih.gov |

| γH2AX | Immunofluorescence, Western Blot | PC-3, MCF-7, MDA-MB-231 | Induction of foci, elevated expression | plos.orgnih.govnih.gov |

| BRCA1, Ku70/86 | Western Blot | PC-3 (Prostate Cancer) | Inactivation and downregulation | plos.orgnih.gov |

| Caspases, PARP | Western Blot | MCF-7, MDA-MB-231 | Activation and cleavage, respectively | nih.gov |

| MAPK, PI3K/Akt | Western Blot | KB, KB/VCR (Oral Squamous Carcinoma) | Regulation of pathways | nih.gov |

| RAD54L | Western Blot | Gastric Cancer Cells | Downregulation of expression | ajol.info |

Cell-Based Assays (e.g., Cell Proliferation, Apoptosis Assays, Cell Cycle Analysis)